molecular formula C20H17N3O2S B2730247 N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1207055-45-5

N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2730247
CAS No.: 1207055-45-5
M. Wt: 363.44
InChI Key: OOQBURKRUBHQBP-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide involves complex chemical reactions. For instance, El’chaninov & Aleksandrov (2017) detailed the preparation of N-(Quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, which is a related compound showcasing the versatility in synthesizing quinoline derivatives. These synthetic pathways offer insights into the chemical manipulation of the quinoline and benzo[d]thiazole moieties.

Biological Activities

The potential biological activities of compounds similar to this compound have been extensively studied. For example, Bolakatti et al. (2020) discovered that novel benzo[d]thiazolyl substituted-2-quinolone hybrids exhibit significant anticancer activity against MCF-7 and WRL68 cancer cells, with compound 8f displaying the most significant activity Bolakatti et al. (2020). These findings underscore the therapeutic potential of quinoline and benzo[d]thiazole derivatives in oncology.

Antimicrobial Properties

Research by Özyanik et al. (2012) on quinoline derivatives containing an azole nucleus revealed that some synthesized compounds show good to moderate activity against various microorganisms, indicating the antimicrobial potential of quinoline-based compounds Özyanik et al. (2012).

Pharmacokinetics and Tissue Distribution

Studies on compounds with structural similarities to this compound have also examined their pharmacokinetics and tissue distribution. For instance, Kim et al. (2008) investigated the pharmacokinetics, metabolism, and tissue distribution of a novel ALK5 inhibitor, showcasing the compound's potential as an anti-fibrotic drug Kim et al. (2008).

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-20(15-7-8-16-18(12-15)26-13-23-16)22-10-3-11-25-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12-13H,3,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQBURKRUBHQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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